molecular formula C12H18ClF2NO5 B12432421 1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B12432421
M. Wt: 329.72 g/mol
InChI Key: OYDZRTSTEBCCKA-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C12H18ClF2NO5 and a molecular weight of 329.72 g/mol This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, chloromethyl, and difluoromethoxy groups

Preparation Methods

The synthesis of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and difluoromethoxy reagents.

    Reaction Conditions: The reaction typically involves the use of a base such as triethylamine to deprotonate the pyrrolidine, followed by the addition of tert-butyl chloroformate to form the tert-butyl ester. The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including :

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation of the chloromethyl group can yield a carboxylic acid derivative.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butyl 2-chloromethyl 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as :

The unique combination of functional groups in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H18ClF2NO5

Molecular Weight

329.72 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(chloromethyl) 4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H18ClF2NO5/c1-12(2,3)21-11(18)16-5-7(20-10(14)15)4-8(16)9(17)19-6-13/h7-8,10H,4-6H2,1-3H3

InChI Key

OYDZRTSTEBCCKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)OC(F)F

Origin of Product

United States

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